molecular formula C6H3BrF3N B1593346 2-Bromo-3,4,5-trifluoroaniline CAS No. 1000577-24-1

2-Bromo-3,4,5-trifluoroaniline

Cat. No.: B1593346
CAS No.: 1000577-24-1
M. Wt: 225.99 g/mol
InChI Key: DHBSROPCTQUZQS-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-trifluoroaniline is a halogenated aniline derivative with the molecular formula C6H3BrF3N. This compound is characterized by the presence of bromine and three fluorine atoms attached to the benzene ring, along with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5-trifluoroaniline typically involves multiple steps:

    Nitration: The starting material, such as 3,4,5-trifluoronitrobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group, forming 3,4,5-trifluoroaniline.

    Bromination: Finally, bromination of 3,4,5-trifluoroaniline yields this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5-trifluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-Bromo-3,4,5-trifluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5-trifluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The amino group can form hydrogen bonds with active sites, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5,6-trifluoroaniline: Similar structure but different positioning of fluorine atoms.

    2,3,4-Trifluoroaniline: Lacks the bromine atom.

    2,4,5-Trifluoroaniline: Different positioning of fluorine atoms and lacks the bromine atom

Uniqueness

2-Bromo-3,4,5-trifluoroaniline is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This unique arrangement allows for selective interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2-bromo-3,4,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-3(11)1-2(8)5(9)6(4)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSROPCTQUZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650223
Record name 2-Bromo-3,4,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-24-1
Record name 2-Bromo-3,4,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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